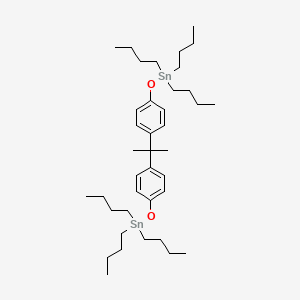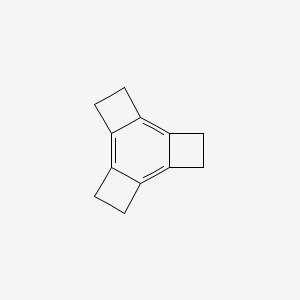
Tricyclobutabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclobutabenzene is an aromatic hydrocarbon consisting of a benzene core with three cyclobutane rings fused onto it . This compound and its related derivatives are studied in laboratories due to their unusual conformations and reactivity . This compound is an isomer of radialenes and can form an equilibrium with them .
Preparation Methods
Synthetic Routes and Reaction Conditions: The parent tricyclobutabenzene (C12H12) was first synthesized in 1979 . The synthesis involves a coupling reaction of cyclobutene Grignard reagents followed by a Diels–Alder reaction with dimethylcyclobutene-1,2-dicarboxylate . The resulting product undergoes ester hydrolysis to form a dicarboxylic acid, which is then decarboxylated and aromatized using lead tetraacetate .
Industrial Production Methods: The nickel-mediated cyclization method has been explored for more efficient preparation .
Chemical Reactions Analysis
Types of Reactions: Tricyclobutabenzene undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s unique structure allows it to participate in reactions that form unusual products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The reactions of this compound often yield products with altered ring structures or additional functional groups, depending on the reagents and conditions used .
Scientific Research Applications
Tricyclobutabenzene and its derivatives have several scientific research applications:
Chemistry: Studied for their unique conformations and reactivity, providing insights into aromaticity and ring strain.
Medicine: Research into its derivatives for potential therapeutic uses.
Industry: Used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of tricyclobutabenzene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in reactions that can alter its electronic properties and reactivity . The specific pathways and targets depend on the nature of the reactions it undergoes.
Comparison with Similar Compounds
Radialenes: Isomers of tricyclobutabenzene that can interconvert with it.
Hexaoxothis compound: A derivative with six carbonyl groups, showcasing different reactivity and properties.
Polyoxygenated this compound: Exhibits extraordinary bond lengths and unique chemical behavior.
Uniqueness: this compound’s uniqueness lies in its fused cyclobutane rings and the resulting strain and reactivity. This makes it a valuable compound for studying aromaticity and ring strain in organic chemistry .
Properties
CAS No. |
60323-52-6 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene |
InChI |
InChI=1S/C12H12/c1-2-8-7(1)9-3-4-11(9)12-6-5-10(8)12/h1-6H2 |
InChI Key |
MTPUNWSZJLTTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3CCC3=C4CCC4=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
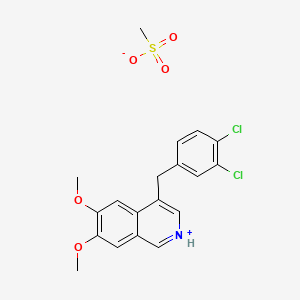
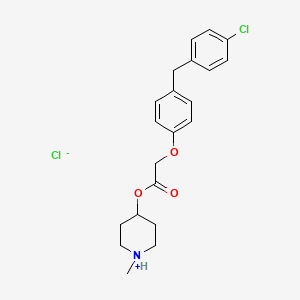
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
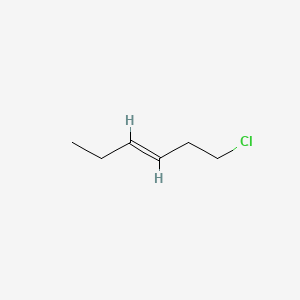
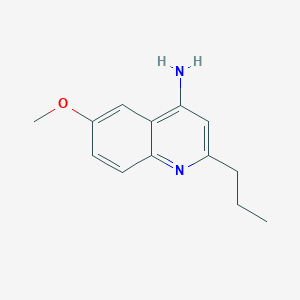
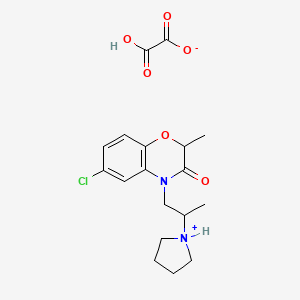
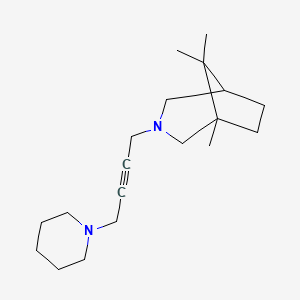
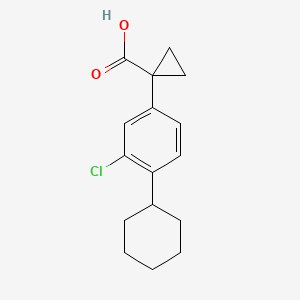
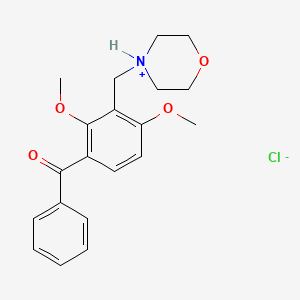

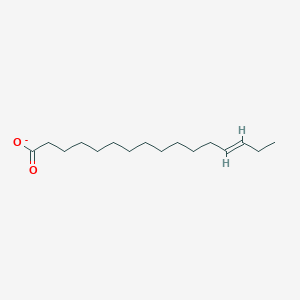
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
